![molecular formula C7H12O4 B009813 (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol CAS No. 19969-71-2](/img/structure/B9813.png)
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
Overview
Description
“(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol” is a chemical compound with the molecular formula C7H12O4 . It is also known by other names such as “2,5-Dihydro-2,5-dimethoxyfurfuryl alcohol” and "2 5-DIHYDRO-2 5-DIMETHOXYFURFURYL ALCOH&" . This compound is used for the preparation of iron (II) complexes with pyridazine/pyridine containing polyazaheterocyclic ligands .
Molecular Structure Analysis
The molecular structure of “(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol” can be represented by the InChI string “InChI=1S/C7H12O4/c1-9-6-3-4-7 (5-8,10-2)11-6/h3-4,6,8H,5H2,1-2H3” and the canonical SMILES string "COC1C=CC (O1) (CO)OC" . These representations provide a detailed description of the arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol” has a molecular weight of 160.17 g/mol . It has a computed XLogP3-AA value of -0.6, indicating its relative hydrophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 160.07355886 g/mol . The topological polar surface area is 47.9 Ų .
Scientific Research Applications
Synthesis of 1,1,4,4-Tetramethoxy-2-butene
“(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol” is used in the preparation of 1,1,4,4-tetramethoxy-2-butene .
Intermediate for Atropine Sulfate and Scopolamine Hydrobromide
In Chinese chemical industry, this compound is used as an intermediate in the synthesis of atropine sulfate and scopolamine hydrobromide .
Production of Butanedial
“(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol” can be hydrolyzed with hydrochloric acid to produce 2-hydroxy-1,4-butanedial. Further hydrogenation and hydrolysis can yield butanedial .
Synthesis of 2,5-Dihydro-2,5-dimethoxy-2-methylfuran
The diastereoisomeric mixture of two pairs of enantiomers of 2,5-dihydro-2,5-dimethoxy-2-methylfuran can be synthesized from "(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol" .
Electrolysis Studies
The formation of 2,5-dihydro-2,5-dimethoxy-2-methylfuran by the electrolysis of furan in methanol has been studied using "(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol" .
Thermochemical Studies
The compound has been used in thermochemical studies, including phase change data and reaction thermochemistry data .
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of furan, a heterocyclic organic compound . Furan derivatives are known to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
It’s known that furan derivatives can undergo various chemical reactions, which might influence their interaction with biological targets .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biochemical processes .
Pharmacokinetics
It’s known that the compound has a molecular weight of 13014 , which might influence its bioavailability.
Result of Action
Furan derivatives are known to have various biological activities .
Action Environment
It’s known that the compound has a boiling point of 160-162 °c (lit) , which might influence its stability under different environmental conditions.
properties
IUPAC Name |
(2,5-dimethoxy-2H-furan-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-4-7(5-8,10-2)11-6/h3-4,6,8H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTSUANFIPZBDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=CC(O1)(CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515098 | |
Record name | (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19969-71-2 | |
Record name | (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Furanmethanol, 2,5-dihydro-2,5-dimethoxy- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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